molecular formula C11H13F3S B8080980 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene CAS No. 649721-46-0

1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene

Cat. No.: B8080980
CAS No.: 649721-46-0
M. Wt: 234.28 g/mol
InChI Key: ZBESOZGDXYEQDG-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a tert-butylsulfanyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzene with tert-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the tert-butylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable in designing new materials and catalysts.

    Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound’s derivatives are studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can engage in thiol-disulfide exchange reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(tert-Butylsulfanyl)-2-fluoro-4-nitrobenzene
  • 4-(tert-Butylsulfanyl)benzene-1-sulfonyl chloride
  • 1-(tert-Butylsulfanyl)butane

Comparison: 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene is unique due to the presence of both tert-butylsulfanyl and trifluoromethyl groups on the benzene ring This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that may lack one of these functional groups

Properties

IUPAC Name

1-tert-butylsulfanyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3S/c1-10(2,3)15-9-6-4-5-8(7-9)11(12,13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBESOZGDXYEQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50800395
Record name 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649721-46-0
Record name 1-(tert-Butylsulfanyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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